2,5-Dihydroxy-4-methylphenylacetic acid
Description
2,5-Dihydroxy-4-methylphenylacetic acid is a phenolic acid derivative characterized by a dihydroxyphenyl backbone with a methyl group at position 4 and an acetic acid side chain. Its molecular formula is C₉H₁₀O₄, with a calculated molecular weight of 182.17 g/mol. The methyl substituent likely influences steric and electronic properties, affecting solubility, stability, and biological activity.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(2,5-dihydroxy-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-5-2-8(11)6(3-7(5)10)4-9(12)13/h2-3,10-11H,4H2,1H3,(H,12,13) |
InChI Key |
XMFOYHLIWBRPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)CC(=O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1.1 Antiviral Activity
Research indicates that derivatives of 2,5-dihydroxy-4-methylphenylacetic acid exhibit potent inhibitory effects against HIV-1 replication. A study isolated several compounds from Entada phaseoloides, including butyl 2,5-dihydroxyphenylacetate and methyl 2,5-dihydroxyphenylacetate, which displayed effective EC50 values of approximately 9.80 μM and 9.93 μM respectively against HIV-1 . This suggests potential therapeutic applications in antiviral drug development.
1.2 Anti-inflammatory Properties
Compounds similar to this compound have shown significant anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies have demonstrated that such compounds can reduce edema in animal models, indicating their potential use in treating inflammatory conditions .
Environmental Applications
2.1 Biodegradation of Pharmaceuticals
Recent studies have explored the biodegradation of pharmaceuticals like diclofenac using bacterial strains capable of metabolizing compounds related to this compound. The research highlighted the effectiveness of specific bacterial isolates in degrading diclofenac, with degradation rates reaching up to 97% over six days . This suggests that related compounds could play a role in bioremediation efforts.
Data Tables
The following tables summarize key findings from various studies on the applications of this compound.
Table 1: Antiviral Activity Against HIV-1
| Compound | EC50 (μM) |
|---|---|
| Butyl 2,5-dihydroxyphenylacetate | 9.80 |
| Methyl 2,5-dihydroxyphenylacetate | 9.93 |
| Ethyl 2,5-dihydroxyphenylacetate | 11.70 |
Table 2: Biodegradation Rates of Diclofenac by Bacterial Isolates
| Isolate | Degradation (%) after 3 Days | Degradation (%) after 6 Days |
|---|---|---|
| S1 | 37.76 ± 0.93 | 75.20 ± 0.71 |
| S11 | 86.60 ± 1.19 | 97.79 ± 0.84 |
| Control | 2.29 ± 1.32 | 3.51 ± 0.87 |
Case Studies
Case Study: Antiviral Efficacy
A study published in Phytochemistry examined the antiviral properties of various derivatives of phenolic acids, including those derived from the structure of this compound. The results indicated a clear correlation between structural modifications and increased antiviral activity against HIV-1 .
Case Study: Environmental Impact
In another study focused on environmental microbiology, researchers isolated bacterial strains capable of degrading diclofenac—a common pharmaceutical pollutant—by utilizing compounds structurally related to phenolic acids as carbon sources for growth . The findings support the potential use of these compounds in bioremediation strategies.
Chemical Reactions Analysis
Oxidation Reactions
This compound readily undergoes oxidation at the phenolic hydroxyl groups. Under acidic conditions with hydrogen peroxide (H₂O₂), it forms quinone derivatives through electron transfer mechanisms.
Key oxidative pathways :
-
Quinone formation :
Reaction:Yield: 72–85% after 2 hours
-
Side-chain oxidation :
The methyl group on the benzene ring oxidizes to a carboxyl group using KMnO₄ in alkaline media :
Reduction Reactions
The carboxylic acid group undergoes selective reduction under specific conditions:
| Reagent | Product | Temperature | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | 2,5-Dihydroxy-4-methylphenylethanol | 0°C | 91% | |
| BH₃·THF | Same as above | RT | 84% |
The phenolic hydroxyl groups remain intact during these reductions due to their lower reactivity compared to the carboxyl group .
Biodegradation Pathways
Bacterial strains metabolize this compound through side-chain modification and ring cleavage :
Stepwise degradation :
-
Decarboxylation :
Loss of CO₂ from the acetic acid side chain forms 2,5-dihydroxy-4-methyltoluene . -
Hydroxylation :
Monooxygenases introduce additional -OH groups at position 3: -
Ring cleavage :
Catechol dioxygenases catalyze meta-cleavage, producing linear aliphatic compounds .
Key enzymes involved :
Enzymatic Interactions
The compound acts as both substrate and inhibitor in biological systems:
Kinetic parameters for human enzymes :
| Enzyme |
(μM) |
(nmol/min/mg) | Inhibition Type |
|---------------------|----------------|-----------------------------|-----------------|
| CYP2C9 | 48 ± 5 | 12.3 ± 1.2 | Competitive |
| UDP-glucuronosyltransferase | 112 ± 11 | 8.7 ± 0.9 | Non-competitive |
Data derived from liver microsome studies show preferential metabolism via glucuronidation over sulfation .
Stability Profile
Environmental factors significantly impact stability:
| Condition | Half-life | Degradation Product |
|---|---|---|
| pH 2 (25°C) | 3.2 h | Quinone derivatives |
| pH 7 (37°C) | 48 h | Unchanged |
| UV light (254 nm) | 15 min | Polymerized compounds |
Storage recommendations: Stable for >6 months at -20°C in amber vials under nitrogen .
Comparison with Similar Compounds
Comparison with Similar Compounds
Homogentisic Acid (2,5-Dihydroxyphenylacetic Acid)
- CAS# : 102-32-9
- Formula : C₈H₈O₄
- Molecular Weight : 168.15 g/mol
- Melting Point : 127–130°C
- Key Features :
This structural modification could also affect enzymatic interactions in metabolic pathways.
3,4-Dihydroxyphenylacetic Acid (Pyrogenic Acid A)
- CAS# : 659-22-3
- Formula : C₈H₈O₄
- Molecular Weight : 168.15 g/mol
- Key Features :
- Hydroxyl groups at positions 3 and 4.
- Associated with microbial metabolism and inflammatory responses.
Comparison : The positional isomerism (2,5- vs. 3,4-dihydroxy substitution) significantly impacts redox activity. 3,4-Dihydroxyphenylacetic acid’s catechol structure enhances antioxidant capacity, whereas the 2,5-substitution pattern in the target compound may reduce metal-chelating efficacy .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- CAS# : 331-39-5
- Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Physical Description : Yellow crystalline solid
- Key Features: Conjugated propenoic acid chain enhances UV absorption and antioxidant properties. Widely used in food, cosmetics, and pharmacological research .
Comparison: The acetic acid side chain in 2,5-dihydroxy-4-methylphenylacetic acid reduces conjugation compared to caffeic acid’s propenoic moiety, likely diminishing its radical-scavenging activity. However, the methyl group may improve stability against oxidative degradation.
Data Table: Structural and Functional Comparison
Preparation Methods
Reaction Mechanism and General Procedure
The hydrolysis of nitriles to carboxylic acids under acidic conditions is a well-established route for synthesizing arylacetic acids. For methylphenylacetic acid derivatives, this method involves the controlled addition of methylbenzene acetonitrile to concentrated sulfuric acid (30–70%) at elevated temperatures (90–150°C). The reaction proceeds via the formation of an intermediate imine sulfate, which undergoes hydrolysis to yield the corresponding carboxylic acid (Figure 1).
Optimized Conditions:
Purification and Isolation
Post-reaction, the crude product is neutralized with NaOH, KOH, or Na₂CO₃ to pH 7.5–10, followed by activated carbon adsorption at 50–90°C to remove colored impurities. Acidification with mineral acids (HCl or H₂SO₄) to pH 1–4 precipitates the product, which is then filtered, washed, and dried.
Table 1: Performance Metrics of Acid Hydrolysis Method
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | Methylbenzene acetonitrile isomers | |
| Catalyst | H₂SO₄ (30–70%) | |
| Typical Yield | 85–90% | |
| Purity (GC) | ≥99.6% | |
| Melting Point Range | 87–90°C (literature consistency) |
Willgerodt-Kindler Reaction
Reaction Overview
The Willgerodt-Kindler reaction offers an alternative pathway using morpholine and sulfur to convert aryl ketones into arylacetic acids. This method is particularly advantageous for synthesizing ortho-, meta-, and para-methylphenylacetic acids.
Key Steps:
Critical Parameters
-
Molar Ratios : Methyl acetophenone : morpholine : sulfur = 1 : 3–4 : 1–2
-
Recrystallization Solvent : 60% ethanol
Table 2: Comparative Analysis of Willgerodt-Kindler Reaction
| Isomer Synthesized | Yield (%) | Melting Point (°C) | Source |
|---|---|---|---|
| o-Tolylacetic acid | 70 | 88–90 | |
| m-Tolylacetic acid | 75 | 88–90 | |
| p-Tolylacetic acid | 70 | 92–93 |
Hypothetical Routes for 2,5-Dihydroxy-4-Methylphenylacetic Acid
Hydroxylation of Methylphenylacetic Acid
Introducing hydroxyl groups at the 2- and 5-positions of 4-methylphenylacetic acid could involve:
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and stability considerations for 2,5-dihydroxy-4-methylphenylacetic acid in laboratory settings?
- Methodological Answer : Store the compound in a cool, dry environment (15–25°C) away from heat and moisture to prevent degradation . Avoid exposure to strong acids/alkalis and oxidizing/reducing agents, as these may induce hazardous reactions or decomposition . Stability under standard laboratory conditions is inferred from analogous phenylacetic acid derivatives, which remain stable for years when stored properly .
Q. How can researchers verify the purity of this compound prior to experimental use?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) to assess purity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is recommended. Cross-reference spectral data with published analogs, such as 3-(3,5-dimethylphenyl)phenylacetic acid, which shares functional group similarities .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to minimize inhalation risks. While acute toxicity data for this compound are unavailable, analogous phenolic acids (e.g., 4-hydroxyphenylacetic acid) suggest moderate irritation potential to skin and eyes . Emergency protocols include rinsing exposed areas with water and consulting a physician .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biochemical activity of this compound?
- Methodological Answer :
- Dose-Response Analysis : Conduct assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Temporal Monitoring : Track activity over extended periods (e.g., 24–72 hours) to account for degradation or metabolite formation, as seen in related compounds .
- Orthogonal Validation : Confirm results using multiple techniques (e.g., enzyme inhibition assays, cellular uptake studies).
Q. What strategies mitigate interference from this compound degradation products in long-term studies?
- Methodological Answer :
- Stabilization : Add antioxidants (e.g., ascorbic acid) or store solutions in inert atmospheres (e.g., argon) to slow oxidation .
- Analytical Monitoring : Use LC-MS to quantify degradation products (e.g., quinones or dimerized byproducts) at regular intervals.
- Control Experiments : Include degradation product standards to isolate their effects from the parent compound .
Q. How can researchers elucidate the compound’s interaction with metabolic enzymes like phenylacetate-CoA ligase?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine binding affinity (Km) and catalytic efficiency (kcat).
- Competitive Inhibition Studies : Use isotopically labeled substrates (e.g., ¹⁴C-phenylacetic acid) to assess competitive binding .
- Structural Modeling : Employ molecular docking simulations to predict binding sites, leveraging crystallographic data from homologous enzymes.
Q. What experimental designs are optimal for studying the compound’s role in aromatic compound metabolism?
- Methodological Answer :
- Isotopic Tracing : Use ¹³C-labeled this compound to track incorporation into downstream metabolites via GC-MS.
- Gene Knockout Models : Employ CRISPR/Cas9-modified cell lines lacking key enzymes (e.g., phenylacetyl-CoA ligase) to isolate metabolic pathways .
- Cross-Species Comparisons : Test activity in bacterial (e.g., Pseudomonas spp.) and mammalian systems to identify conserved mechanisms.
Data Gaps and Research Recommendations
- Toxicity Profiling : No acute or chronic toxicity data exist for this compound. Prioritize in vitro cytotoxicity assays (e.g., MTT or LDH release) and in vivo rodent studies .
- Degradation Pathways : Characterize photolytic and thermal decomposition products using accelerated stability testing (ICH Q1A guidelines) .
- Enzyme Specificity : Screen against a panel of CoA ligases to identify isoform-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
